7-O-Methyleucomol

説明

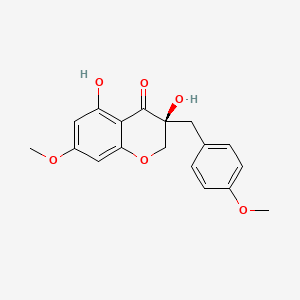

7-O-Methyleucomol (CAS: 17934-15-5) is a homoisoflavanone derivative with the molecular formula C₁₈H₁₈O₆ and a molecular weight of 330.33 g/mol . It is a natural product primarily isolated from Ornithogalum caudatum (bulb yield: 0.00026–0.00033% dry weight) and Eucomis bicolor . Structurally, it features a methoxy group at the 7-position of the flavanone backbone, contributing to its distinct physicochemical properties. The compound typically appears as white needle-like crystals with a melting point range of 207–213°C and a specific optical rotation of [α]D²⁴ = −15.5° (c = 0.01, MeOH) . Pharmacologically, this compound and its glycosides have been studied for cytotoxic activity, though results vary depending on substituents and test models .

準備方法

Synthetic Routes and Reaction Conditions: 7-O-Methyleucomol can be synthesized through organic chemical reactions. One common method involves the methylation of eucomol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources or by chemical synthesis. Natural extraction involves isolating the compound from plants such as Eucomis bicolor. Chemical synthesis, on the other hand, involves the methylation of eucomol as described above. The choice of method depends on the desired purity and scale of production .

化学反応の分析

Types of Reactions: 7-O-Methyleucomol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products:

Oxidation: Quinones and other oxidized products.

Reduction: Dihydro derivatives.

Substitution: Substituted methoxy derivatives

科学的研究の応用

Chemistry: 7-O-Methyleucomol is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in various samples .

Biology: In biological research, it is studied for its antioxidant properties and potential protective effects against oxidative stress .

Medicine: The compound has shown promise in pharmacological studies for its anti-inflammatory, antioxidant, and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, this compound is used in the formulation of health supplements and cosmetic products due to its bioactive properties .

作用機序

7-O-Methyleucomol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Glycosylated Derivatives of 7-O-Methyleucomol

This compound forms glycosidic bonds with sugars, enhancing solubility and bioactivity. Key derivatives include:

Key Observations :

- Both glycosides share identical molecular formulas and weights but differ in sugar moieties (neohesperidoside vs. rutinoside), impacting solubility and target affinity.

- Despite structural similarities, neither derivative showed significant cytotoxicity in leukemia (P388) or lung cancer (A549) cell lines .

Homoisoflavanones and Related Flavonoids

Eucomol (CAS: 17934-12-2)

- Molecular Formula : C₁₇H₁₆O₆ (MW: 316.31 g/mol) .

- Source : Ophiopogon japonicus and related Liliaceae plants.

- Comparison : Eucomol lacks the 7-O-methyl group present in this compound, reducing its lipophilicity. It exhibits antioxidant and anti-inflammatory properties, contrasting with this compound’s focus in cytotoxicity studies .

7-O-Methyleriodictyol (CAS: 51857-11-5)

- Molecular Formula : C₁₆H₁₄O₆ (MW: 302.28 g/mol) .

- Structure: A flavanone with methoxy and hydroxyl substitutions at positions 7 and 5, respectively.

- Bioactivity : Demonstrates neuroprotective and anti-diabetic effects, highlighting functional divergence from this compound’s cytotoxic profile .

Methoxylated Isoflavones and Chromanones

Compounds like 7-Methoxy-3-Chromanone (CAS: 6963-53-1) and 7-Methoxy-4-methylcoumarin (CAS: 90-33-5) :

- Shared Features : Methoxy groups enhance membrane permeability and metabolic stability.

- Divergence: These compounds lack the dihydroflavonol backbone of this compound, leading to applications in fragrance synthesis rather than pharmacology .

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The 7-O-methyl group in homoisoflavanones may enhance cellular uptake but requires optimized glycosylation for targeted cytotoxicity .

- Natural Source Limitations : Low yields from Ornithogalum caudatum (0.00026–0.00033% dw) necessitate synthetic approaches for scalable production .

- Contradictory Cytotoxicity Data : While glycosides are labeled "cytotoxic inactive" in some studies , further screening against other cancer lines (e.g., breast, colon) is warranted.

生物活性

7-O-Methyleucomol is a homoisoflavonoid compound derived from various species of the genus Agave. It has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and immunomodulatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting significant findings and case studies.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₆) is characterized by its unique chemical structure, which contributes to its biological properties. The compound features a methoxy group at the 7-position of the chromone backbone, enhancing its reactivity and potential bioactivity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study measuring the compound's ability to scavenge free radicals found that it can inhibit lipid peroxidation effectively. The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. A study involving extracts from Agave sisalana, which contains this compound, reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes .

3. Immunomodulatory Effects

The immunomodulatory potential of this compound has been explored in several studies. For instance, Chen et al. identified that homoisoflavonoids, including this compound, could enhance immune responses by modulating cytokine production in vitro. This suggests a role in promoting immune health and potentially combating infections .

Case Study 1: Antioxidant and Antimicrobial Properties

A comprehensive study on the phenolic composition of Agave sisalana revealed that extracts rich in this compound exhibited a DPPH radical scavenging activity ranging from 61% to 73% inhibition. Furthermore, these extracts showed antimicrobial activity with minimum inhibitory concentrations (MIC) against pathogenic bacteria ranging from 0.5 to 2 mg/mL .

Case Study 2: Immunomodulatory Activity

In another investigation, the immunomodulatory effects of homoisoflavonoids were assessed using murine models. The results indicated that treatment with this compound increased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting an enhancement of the systemic immune response .

Comparative Analysis of Biological Activities

| Activity | This compound | Other Homoisoflavonoids |

|---|---|---|

| Antioxidant Capacity | High | Moderate to High |

| Antimicrobial Efficacy | Broad spectrum | Variable |

| Immunomodulatory Effects | Significant | Varies widely |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 7-O-Methyleucomol?

To synthesize this compound, begin with the isolation of the parent compound (e.g., eucomol) from natural sources, followed by methylation using reagents like methyl iodide or dimethyl sulfate under alkaline conditions. Characterization requires:

- Spectroscopic analysis : NMR (¹H, ¹³C) for structural confirmation, focusing on methyl group integration and chemical shifts .

- Chromatographic purity : HPLC or GC-MS to confirm purity (>95%) and rule out byproducts .

- Reference comparisons : Cross-validate spectral data with published databases (e.g., SciFinder, Reaxys) for known derivatives .

Q. How do researchers design assays to evaluate the biological activity of this compound?

Use the P-E/I-C-O framework to structure assays:

- Population (P) : Define biological targets (e.g., cancer cell lines, enzyme systems).

- Exposure/Intervention (E/I) : Dose ranges (e.g., 1–100 μM) and exposure times .

- Comparison (C) : Include positive controls (e.g., standard inhibitors) and solvent-only negative controls.

- Outcome (O) : Quantify outcomes (e.g., IC₅₀ values, apoptosis markers) using assays like MTT or flow cytometry .

Example: For anti-inflammatory activity, measure TNF-α suppression in macrophages using ELISA .

Q. What analytical techniques are critical for confirming the stability of this compound under varying conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Degradation profiling : Use LC-MS to identify degradation products and quantify stability over time .

- Statistical validation : Apply ANOVA to assess significance of degradation rates across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological variability. Address these by:

- Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like cell line specificity, assay protocols, and compound purity .

- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell passages, solvent systems) .

- Confounding factor analysis : Test for interference from solvents (e.g., DMSO cytotoxicity) or assay reagents .

Q. What strategies optimize the structure-activity relationship (SAR) studies of this compound derivatives?

- Scaffold modification : Introduce functional groups (e.g., hydroxyl, halogens) at positions C-3, C-7, or C-9 to assess electronic effects .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

- Data triangulation : Combine in vitro assays, in silico predictions, and pharmacokinetic data (e.g., LogP, bioavailability) to prioritize derivatives .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Animal models : Use rodents (n ≥ 10/group) with daily dosing (oral/i.v.) over 90 days, monitoring hematological, hepatic, and renal parameters .

- Dose-response analysis : Apply Hill slope models to identify NOAEL (No Observed Adverse Effect Level) .

- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and data transparency .

Q. What methodologies validate the epigenetic modulation potential of this compound?

- DNA methylation profiling : Use bisulfite sequencing or Methylation-Specific PCR (MSP) to assess promoter methylation changes in treated cells .

- Histone modification assays : Employ ChIP-seq to evaluate histone acetylation (e.g., H3K27ac) or methylation marks .

- Functional validation : Knockdown/overexpress epigenetic enzymes (e.g., DNMTs, HDACs) to confirm mechanistic links .

Q. Methodological Best Practices

- Data sharing : Archive raw spectral data, assay results, and statistical scripts in repositories like Zenodo or Figshare to ensure reproducibility .

- Peer review : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to pre-evaluate research questions .

- Conflict resolution : Document all protocol deviations and analytical outliers in supplementary materials .

特性

IUPAC Name |

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFFWMTNAFHNX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。